molecular formula C11H19N3O3S B2898376 Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate CAS No. 61155-20-2

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2898376
CAS No.: 61155-20-2
M. Wt: 273.35
InChI Key: YXGSZVLXPWPADL-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate is a piperazine derivative characterized by a 3-oxopiperazine core modified at position 1 with an ethylcarbamothioyl (-NH-CS-NH-CH₂CH₃) group and at position 2 with an ethyl acetate (-CH₂COOEt) moiety. Such features make this compound a candidate for enzyme inhibition (e.g., urease or proteases) or antimicrobial applications. The ester group enhances solubility in organic solvents, facilitating synthetic modifications or formulation .

Properties

IUPAC Name

ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-3-12-11(18)14-6-5-13-10(16)8(14)7-9(15)17-4-2/h8H,3-7H2,1-2H3,(H,12,18)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGSZVLXPWPADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCNC(=O)C1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between the target compound and structurally related piperazine derivatives:

Compound Name Substituent at Piperazine Molecular Formula Molecular Weight* Key Functional Groups Potential Applications References
Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate Ethylcarbamothioyl C₁₁H₁₈N₃O₃S 284.35 Thiourea, ester Enzyme inhibition, antimicrobial
Ethyl 2-[1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetate 4-Fluorobenzyl C₁₆H₂₀FN₂O₃ 313.34 Aromatic, fluorine, ester CNS-targeted drugs (lipophilic penetration)
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Acetyl C₁₀H₁₅N₃O₄ 241.25 Acetyl, ester Prodrug intermediates, stability
Ethyl 2-[1-(2-chlorobenzenesulfonyl)-3-oxopiperazin-2-yl]acetate 2-Chlorobenzenesulfonyl C₁₄H₁₇ClN₂O₅S 360.81 Sulfonamide, chlorine, ester Antibacterial agents

*Molecular weights are calculated based on provided or inferred formulas.

Substituent-Specific Properties

  • Ethylcarbamothioyl (Target Compound) :
    The thiourea group (-NH-CS-NH-) enhances hydrogen-bonding interactions and metal coordination, which may improve binding to biological targets like enzymes or receptors . However, thioureas can exhibit lower metabolic stability compared to urea analogs.

  • Fluorine’s electron-withdrawing effect may stabilize the molecule against oxidative degradation .
  • Acetyl () :
    The acetyl group (-COCH₃) is electron-withdrawing, reducing the basicity of the piperazine nitrogen. This modification is often used to protect reactive amines during synthesis .

  • 2-Chlorobenzenesulfonyl () :
    Sulfonamide groups (-SO₂NH-) are strongly electron-withdrawing, increasing acidity and stability. The chlorine atom further enhances lipophilicity and may contribute to halogen-bonding interactions in drug-receptor binding .

Solubility and Reactivity Trends

  • Solubility :

    • The target compound’s thiourea group may reduce aqueous solubility compared to the acetyl or sulfonyl derivatives.
    • The 4-fluorobenzyl analog () is likely less water-soluble due to its aromatic bulk.
    • Sulfonamide-containing compounds () often exhibit improved solubility in basic media due to deprotonation of the sulfonamide nitrogen.
  • Reactivity :

    • Thioureas (target compound) are prone to hydrolysis under acidic or alkaline conditions, limiting their shelf life.
    • Sulfonamides () are generally stable but may undergo nucleophilic substitution at the chlorine site.

Research Implications and Gaps

While structural data for these analogs are well-documented, biological activity data (e.g., IC₅₀ values, MICs) are absent in the provided evidence. Further studies should focus on:

Enzyme inhibition assays to quantify the target compound’s efficacy compared to its acetyl or sulfonyl analogs.

ADMET profiling to evaluate pharmacokinetic differences driven by substituent chemistry.

Crystallographic studies (using tools like SHELX ) to resolve binding modes of the thiourea group.

Biological Activity

Ethyl 2-[1-(ethylcarbamothioyl)-3-oxopiperazin-2-yl]acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 298.36 g/mol
  • LogP : -0.4468 (indicates hydrophilicity)
  • CAS Number : 104143-60-4

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, often contributing to various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that derivatives of piperazine exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications in the piperazine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. This compound may share similar properties due to its structural similarities with these derivatives.

Neuroactive Effects

Piperazine derivatives are also investigated for their neuroactive properties. Some studies have indicated that they can act as anxiolytics or antidepressants by interacting with neurotransmitter systems, particularly serotonin and dopamine pathways. Further research is needed to elucidate the neuropharmacological effects of this compound.

Case Studies

  • Antimicrobial Activity Study
    • Objective : Evaluate the antibacterial activity of piperazine derivatives.
    • Findings : The study reported that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
    • : Suggests potential for development as an antibacterial agent.
  • Anticancer Activity Assessment
    • Objective : Investigate the cytotoxic effects of piperazine derivatives on cancer cell lines.
    • Findings : Compounds with similar structures showed IC50 values indicating effective cytotoxicity against various cancer cell lines.
    • : Highlights the potential use of this compound in cancer therapy.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundMechanismReference
AntimicrobialEthyl 2-(3-oxopiperazin-2-yl)acetateInhibition of bacterial growth
AnticancerPiperazine DerivativesInduction of apoptosis
NeuroactiveVarious Piperazine CompoundsModulation of neurotransmitter systems

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